N-mesityl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
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Overview
Description
N-mesityl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a compound belonging to the benzothiadiazine family. This family of compounds is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N-mesityl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves the following steps:
Formation of the benzothiadiazine ring: This can be achieved through the reaction of appropriate starting materials under specific conditions.
Introduction of the mesityl and propyl groups: These groups can be introduced through alkylation reactions using appropriate alkylating agents.
Formation of the carboxamide group: This can be achieved through the reaction of the intermediate compound with a suitable amine under appropriate conditions.
Industrial production methods for this compound would involve scaling up these reactions while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
N-mesityl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiadiazine ring are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-mesityl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-mesityl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the activity of certain enzymes and receptors, leading to its pharmacological effects . The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
N-mesityl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can be compared with other similar compounds in the benzothiadiazine family, such as:
4H-1,2,4-benzothiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic properties.
3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Used as a KATP channel activator.
2H-1,2,4-benzothiadiazine-3(4H)-one 1,1-dioxide: Known for its antimicrobial and antiviral activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct pharmacological properties and makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C20H23N3O3S |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
1,1-dioxo-4-propyl-N-(2,4,6-trimethylphenyl)-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C20H23N3O3S/c1-5-8-23-12-21-27(25,26)18-11-16(6-7-17(18)23)20(24)22-19-14(3)9-13(2)10-15(19)4/h6-7,9-12H,5,8H2,1-4H3,(H,22,24) |
InChI Key |
WRBWVQYLNZCBSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=C(C=C(C=C3C)C)C |
Origin of Product |
United States |
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